Benzaldehyde, pentafluoro-, oxime

Description

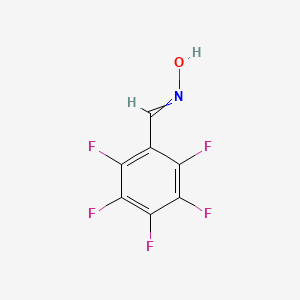

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[(2,3,4,5,6-pentafluorophenyl)methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F5NO/c8-3-2(1-13-14)4(9)6(11)7(12)5(3)10/h1,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLPMMKRVLZHPJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=NO)C1=C(C(=C(C(=C1F)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F5NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60365602 | |

| Record name | Benzaldehyde, pentafluoro-, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27318-28-1 | |

| Record name | Benzaldehyde, 2,3,4,5,6-pentafluoro-, oxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27318-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, pentafluoro-, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Process Optimization for Benzaldehyde, Pentafluoro , Oxime

Conventional Synthetic Approaches and Foundational Reaction Pathways

The foundational and most conventional method for synthesizing oximes is the condensation reaction between a carbonyl compound and hydroxylamine (B1172632). nih.govnih.gov In the specific case of Benzaldehyde (B42025), pentafluoro-, oxime, the reaction involves the treatment of pentafluorobenzaldehyde (B1199891) with hydroxylamine, typically supplied as hydroxylamine hydrochloride.

The general reaction scheme is as follows:

C₆F₅CHO + NH₂OH·HCl → C₆F₅CH=NOH + HCl + H₂O

This reaction is traditionally carried out in a suitable solvent, such as ethanol (B145695) or methanol. asianpubs.orgwikipedia.org To neutralize the hydrochloric acid liberated during the reaction and to facilitate the nucleophilic attack of the hydroxylamine, a base is required. google.com Common bases used in this classical approach include sodium acetate, sodium hydroxide, or organic bases like pyridine (B92270). asianpubs.orgajol.info The process often involves refluxing the mixture for several hours to drive the reaction to completion. asianpubs.org The resulting oxime can exist as two stereoisomers, the E- and Z-isomers, which may have different physical properties and stabilities. nih.govwikipedia.org

Expedited and High-Efficiency Synthesis Techniques for Enhanced Production

To overcome the limitations of conventional methods, such as long reaction times and the need for heating, several advanced synthetic methodologies have been developed.

Ultrasound-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. nih.gov The application of ultrasonic irradiation (typically 20-100 kHz) to the synthesis of oximes significantly enhances reaction rates. ajol.info

Mechanistic Considerations: The kinetic augmentation is attributed to the phenomenon of acoustic cavitation. This process involves the formation, growth, and violent implosion of microscopic bubbles within the liquid medium. ajol.info The collapse of these bubbles generates transient, localized "hotspots" with extremely high temperatures (estimated around 5000°C) and pressures (up to 20 MPa). These extreme conditions can lead to the formation of excited states, bond cleavage, and the generation of reactive radical species, thereby accelerating the condensation reaction between pentafluorobenzaldehyde and hydroxylamine. ajol.info

Kinetic Augmentation: Sonication drastically reduces reaction times, often from hours to mere minutes. nih.govajol.info Studies on the synthesis of various aldoximes and ketoximes have shown that reactions can be completed in as little as 1-30 minutes with excellent yields. asianpubs.orgajol.info The procedure typically involves irradiating a mixture of the carbonyl compound and hydroxylamine hydrochloride in a solvent system like a water-ethanol mixture, with a base such as potassium carbonate. asianpubs.orgajol.info The energy input from the ultrasound often replaces the need for external heating. asianpubs.org

Continuous flow chemistry represents a paradigm shift from traditional batch processing, offering significant advantages in terms of safety, efficiency, and scalability. flemingcollege.ca While a specific protocol for the continuous flow synthesis of Benzaldehyde, pentafluoro-, oxime is not widely documented, the principles are applicable based on the successful synthesis of other oximes and related heterocyclic compounds in flow. nih.govresearchgate.net

Principles of Reactor Design: A typical flow system consists of pumps that deliver reagent streams into a mixing point, followed by a reactor where the reaction occurs. flemingcollege.ca The reactor can be a simple coil of tubing (e.g., PFA tubing) immersed in a heating or cooling bath to precisely control the temperature. acs.org For reactions involving solid reagents or catalysts, packed-bed reactors containing polymer-supported reagents or catalysts can be employed, which simplifies purification as the product stream flows through without contamination. acs.org

Safety Enhancements and Throughput Optimization: Flow reactors handle much smaller volumes of reactants at any given moment compared to large-scale batch reactors, which significantly enhances safety, especially for highly exothermic reactions or when handling potentially hazardous materials. flemingcollege.ca The superior heat and mass transfer in microreactors allows for precise control over reaction conditions, often leading to higher yields and purities. researchgate.net Throughput is optimized by operating the system continuously over time, allowing for the production of large quantities of the target compound. For instance, a process for a pharmaceutical intermediate was intensified to generate 120 g per hour in a flow system. researchgate.net This automated and controlled environment is ideal for the large-scale production of this compound.

Comparative Analysis of Synthetic Routes: Evaluation of Yield, Reaction Time, Scalability, and Cost-Effectiveness

The choice of synthetic methodology depends on a variety of factors, including the desired scale of production, available equipment, and cost considerations. A comparative analysis highlights the distinct advantages of each approach.

| Parameter | Conventional Synthesis | Sonication-Assisted Synthesis | Continuous Flow Chemistry |

| Reaction Time | Hours asianpubs.org | 1-30 minutes asianpubs.orgajol.info | Minutes (residence time) acs.org |

| Yield | Moderate to High | High to Excellent (often >90%) ajol.infonih.gov | High to Excellent researchgate.net |

| Reaction Conditions | Often requires heating/reflux asianpubs.org | Room temperature or mild heating (~60°C) asianpubs.orgajol.info | Precise temperature control (wide range possible) researchgate.net |

| Scalability | Limited by reactor size; safety concerns on scale-up | Moderate; suitable for lab-scale batches | Highly scalable by continuous operation flemingcollege.caresearchgate.net |

| Cost-Effectiveness | Lower initial equipment cost | Moderate equipment cost (ultrasonic bath) | Higher initial equipment cost; lower operational cost on large scale |

| Safety | Potential hazards with large volumes and heating | Generally safe for lab scale | Significantly enhanced safety due to small reaction volumes flemingcollege.ca |

This table presents a general comparison based on literature for oxime synthesis. Specific data for this compound may vary.

Post-Synthetic Purification Techniques for Isolation of this compound

Following the synthesis, obtaining the product in high purity is crucial. This often requires one or more purification steps.

Recrystallization: Recrystallization is a standard and effective technique for purifying solid organic compounds. nih.gov The crude this compound product would be dissolved in a suitable hot solvent in which it is soluble, and then allowed to cool slowly. As the solution cools, the solubility of the oxime decreases, and it crystallizes out, leaving impurities behind in the solvent. The choice of solvent is critical; potential solvents could include ethers (like diethyl ether), alcohols, or hydrocarbon/ether mixtures. acs.org In many high-yield syntheses, such as those assisted by sonication, the product may precipitate directly from the reaction mixture in high purity, minimizing the need for extensive purification. ajol.info

Polymorphism and Isomerism: It is important to consider that oximes can exist as stereoisomers, specifically E and Z isomers, due to the restricted rotation around the C=N double bond. nih.gov These isomers are distinct compounds with different physical properties, such as melting points and spectroscopic characteristics. wikipedia.org They can often be separated by chromatographic techniques or careful recrystallization. nih.gov The specific conditions of the synthesis can influence the ratio of the isomers formed. wikipedia.org While polymorphism refers to the existence of different crystalline structures of the same compound, the more immediate consideration for this compound is the likely formation of E/Z isomers, which can be isolated as distinct, pure substances.

Chromatographic Separation Methods for Impurity Profiling

The impurity profile of this compound is critical for ensuring its quality and the efficiency of subsequent reactions. Various chromatographic techniques are employed for the separation and identification of impurities. amazonaws.com High-Performance Liquid Chromatography (HPLC) is a predominant method for this purpose. amazonaws.comsielc.com

A common approach involves using a reverse-phase HPLC method. sielc.com For instance, a C18 column can be utilized to separate this compound from its impurities. researchgate.net The mobile phase typically consists of a mixture of an organic solvent, like acetonitrile (B52724), and water. sielc.comresearchgate.net To enhance separation, an acid, such as phosphoric acid or formic acid for mass spectrometry compatibility, is often added to the mobile phase. sielc.com The use of smaller particle size columns, such as those with 3 µm particles, can facilitate faster UPLC (Ultra-Performance Liquid Chromatography) applications. sielc.com

Other chromatographic methods applicable for impurity profiling include Gas Chromatography (GC), Thin-Layer Chromatography (TLC), and Capillary Electrophoresis (CE). amazonaws.com GC is particularly suitable for analyzing volatile impurities. ontosight.ai The choice of method depends on the nature of the impurities and the specific requirements of the analysis. amazonaws.com For complex mixtures, coupling liquid chromatography with mass spectrometry (LC-MS) provides a powerful tool for both separation and identification of impurities. amazonaws.commedwinpublishers.com

Table 1: Chromatographic Methods for Impurity Profiling

| Technique | Stationary Phase Example | Mobile Phase/Carrier Gas Example | Detection Method | Applicability |

| HPLC | C18 Reverse-Phase researchgate.net | Acetonitrile/Water with Formic Acid sielc.com | UV, Mass Spectrometry (MS) sielc.comresearchgate.net | Separation of non-volatile impurities. |

| UPLC | Sub-2 µm particles | Acetonitrile/Water | UV, MS | Fast analysis and high-resolution separation. |

| GC | - | - | Mass Spectrometry (MS) | Analysis of volatile impurities. ontosight.ai |

| TLC | Silica Gel | - | - | Rapid qualitative analysis. |

| CE | - | - | - | Separation of charged impurities. |

| LC-MS | C18 Reverse-Phase | Acetonitrile/Water | Mass Spectrometry | Separation and identification of complex impurity mixtures. amazonaws.commedwinpublishers.com |

Analysis of Undesired Side Reactions and Mitigation Strategies During this compound Synthesis

The synthesis of this compound, typically through the condensation of pentafluorobenzaldehyde and a hydroxylamine derivative, can be accompanied by the formation of undesired byproducts. researchgate.netnih.gov Understanding the mechanisms of these side reactions is crucial for developing strategies to maximize yield and purity.

Pentafluorobenzonitrile (B1630612): One of the primary side reactions is the dehydration of the initially formed this compound to yield pentafluorobenzonitrile. wikipedia.org This reaction is often facilitated by the reaction conditions, such as elevated temperatures or the presence of certain reagents that can act as dehydrating agents. The mechanism involves the elimination of a water molecule from the oxime. nih.gov

Diarylhydrazines: The formation of diarylhydrazines is a potential side reaction, particularly if the hydroxylamine reagent is contaminated with hydrazine (B178648) or if side reactions leading to the formation of hydrazine occur. Hydrazine can react with the starting aldehyde or the oxime product to form hydrazones, which can then undergo further reactions to produce diarylhydrazines. khanacademy.org

Several strategies can be implemented to minimize side reactions and enhance the yield and purity of this compound.

Stoichiometric Control: Precise control over the stoichiometry of the reactants is essential. Using a slight excess of the hydroxylamine reagent can help to ensure complete conversion of the pentafluorobenzaldehyde and minimize the amount of unreacted starting material. researchgate.net However, a large excess should be avoided as it can lead to the formation of other byproducts.

Inert Atmosphere: Conducting the synthesis under an inert atmosphere, such as nitrogen or argon, is crucial. fiveable.mekindle-tech.comkindle-tech.com This prevents the oxidation of the aldehyde starting material and other sensitive reagents by atmospheric oxygen. kindle-tech.com The absence of oxygen and moisture helps to suppress the formation of degradation products and other unwanted side reactions, leading to higher purity and yield. fiveable.me Specialized equipment like a Schlenk line or a glovebox can be used to maintain an inert environment. fiveable.melibretexts.org

Temperature and pH Control: The reaction temperature and pH should be carefully controlled. The condensation reaction to form the oxime is often carried out at room temperature or with gentle heating. ias.ac.in The pH of the reaction mixture can influence the rate of both the desired reaction and the side reactions.

Catalyst Selection: While the uncatalyzed reaction between an aldehyde and hydroxylamine can proceed, various catalysts can be employed to improve the reaction rate and selectivity. researchgate.net The choice of catalyst can significantly impact the product distribution.

By carefully controlling these reaction parameters, the formation of byproducts can be minimized, leading to a higher yield and purity of the desired this compound.

Reaction Chemistry and Mechanistic Studies of Benzaldehyde, Pentafluoro , Oxime

Benzaldehyde (B42025), pentafluoro-, oxime as a Key Building Block in Complex Organic Synthesis

Derivatives of Benzaldehyde, pentafluoro-, oxime, particularly O-acyl oximes like O-(pentafluorobenzoyl)oximes, have emerged as powerful precursors for the synthesis of nitrogen-containing heterocycles. A notable application is in the palladium-catalyzed intramolecular cyclization, often referred to as the amino-Heck reaction. This methodology provides an efficient route to various azaheterocycles such as pyrroles, pyridines, isoquinolines, and spiro-imines.

The key step in this catalytic cycle is the oxidative addition of the oxime's N-O bond to a palladium(0) complex, which generates a reactive alkylideneaminopalladium(II) species. This intermediate then undergoes intramolecular amination of an olefinic moiety within the same molecule to form the heterocyclic ring. The pentafluorobenzoyl group serves as an excellent leaving group, facilitating the initial oxidative addition step.

This strategy has been successfully applied to the synthesis of complex natural product cores. For instance, the domino amino-Heck reaction of dienyl and trienyl ketone O-pentafluorobenzoyl oximes has been utilized to construct the 1-azaspiro[4.4]nonane core, a key structural feature of the anticancer agent Cephalotaxine.

Table 1: Synthesis of Azaheterocycles via Palladium-Catalyzed Cyclization of Unsaturated O-(Pentafluorobenzoyl)oximes

| Starting Material (Unsaturated Oxime Derivative) | Catalyst System | Product Heterocycle | Yield (%) | Reference |

|---|---|---|---|---|

| Olefinic ketone O-pentafluorobenzoyloxime | Pd(PPh₃)₄, Et₃N | Substituted Pyrrole | High | |

| Dienyl ketone O-pentafluorobenzoyloxime | Pd(PPh₃)₄, Et₃N | Spirobicyclic imine | - | |

| Trienyl ketone O-pentafluorobenzoyloxime | Pd(PPh₃)₄, Et₃N | Spirotricyclic imine | - | |

| Olefinic O-pentafluorobenzoyl amidoxime | Pd(PPh₃)₄, Et₃N | Substituted Imidazole | Good |

Elucidating Nucleophilic and Electrophilic Reactivity Profiles of the Oxime Moiety

The oxime functional group (C=N-OH) is ambidentate, exhibiting both nucleophilic and electrophilic character. The oxygen atom, with its lone pairs of electrons, is nucleophilic. This is demonstrated in reactions where oximes act as nucleophiles, for example, in the substitution reaction with highly electron-deficient aromatic systems like pentafluoropyridine. In this case, the oxime oxygen attacks the 4-position of the pyridine (B92270) ring. researchgate.net

Conversely, the oxime moiety can exhibit electrophilic character, particularly after activation of the hydroxyl group. Protonation or conversion of the hydroxyl into a better leaving group (e.g., a pentafluorobenzoyl group) makes the nitrogen atom susceptible to nucleophilic attack or facilitates rearrangement reactions.

The formation of iminyl radicals from oximes is another key aspect of their reactivity. This can be achieved under various conditions, including photoredox catalysis. These radicals can then participate in a range of transformations, such as additions to π-systems. Furthermore, the N-O bond of the oxime can be activated by electrophiles like sulfuryl fluoride (B91410) (SO₂F₂), leading to the formation of an oxime sulfonyl ester intermediate. This intermediate can then undergo further reactions, such as ring-opening cross-coupling with alkenes in the presence of a copper catalyst. nih.gov

Investigations into Transformations Involving the Pentafluorophenyl Core

The pentafluorophenyl group is a well-known electron-deficient aromatic system, making it highly susceptible to nucleophilic aromatic substitution (SNAr). The strong inductive effect of the five fluorine atoms activates the ring towards attack by nucleophiles. Typically, nucleophilic attack on a pentafluorophenyl ring occurs preferentially at the para-position (C-4), followed by the ortho-positions (C-2, C-6).

While specific studies on the SNAr reactions directly on the pentafluorophenyl ring of this compound are not extensively documented, the principles of SNAr on other pentafluorophenyl compounds can be applied. Nucleophiles such as alkoxides, amines, and thiols would be expected to displace a fluoride ion, most likely at the para-position, to form a tetrafluorophenyl-substituted oxime. However, the reactivity of the oxime group itself, especially under basic conditions which are often used for SNAr, presents a potential for competing reactions. The oxime proton is acidic and deprotonation could lead to reactions at the oxime moiety rather than the aromatic ring.

The mechanism of SNAr on polyfluoroarenes generally proceeds through a two-step addition-elimination pathway involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. core.ac.uk However, computational studies have suggested that some SNAr reactions may proceed through a concerted mechanism. nih.gov

Exploration of Rearrangement Reactions and Tautomerism Within the this compound System

Beckmann Rearrangement

The Beckmann rearrangement is a classic reaction of oximes, typically catalyzed by acid, which converts them into amides. wikipedia.org For an aldoxime like this compound, the Beckmann rearrangement would be expected to yield N-(pentafluorophenyl)formamide. The reaction is initiated by the protonation of the oxime hydroxyl group, converting it into a good leaving group (water). This is followed by the migration of the group anti to the leaving group to the electron-deficient nitrogen atom, in a concerted step with the loss of water. masterorganicchemistry.comchemistrysteps.com In the case of an aldoxime, the migrating group is a hydrogen atom, leading to a nitrilium ion intermediate. Subsequent hydration and tautomerization yield the final amide product. masterorganicchemistry.com The strong electron-withdrawing nature of the pentafluorophenyl group would likely influence the rate and ease of this rearrangement compared to unsubstituted benzaldehyde oxime.

Tautomerism

Oximes can exist in equilibrium with their tautomeric forms, nitrones. This is known as oxime-nitrone tautomerism. rsc.org While the oxime form is generally more stable, the nitrone tautomer, though present in smaller quantities, can be more reactive in certain reactions, such as nucleophilic additions. rsc.org Computational studies using DFT calculations have suggested that the isomerization may proceed more favorably through a bimolecular process involving two oxime molecules, rather than a simple thermal 1,2-hydrogen shift. rsc.org For this compound, the electron-withdrawing pentafluorophenyl group would be expected to influence the thermodynamics and kinetics of this tautomeric equilibrium.

Derivatization and Structural Modification of Benzaldehyde, Pentafluoro , Oxime

Synthesis of Novel Oxime Ethers, Esters, and other Functionalities from Benzaldehyde (B42025), pentafluoro-, oxime

The transformation of the oxime hydroxyl group into ethers and esters is a common strategy in medicinal and materials chemistry. However, a more prominent application of Benzaldehyde, pentafluoro-, oxime, is its use as a precursor for generating nitrile oxides, which are highly reactive intermediates for synthesizing novel heterocyclic systems.

A significant example is the synthesis of a novel fullerene-perovskite interaction modifier, designated FU11. In this process, this compound, is first treated with N-bromosuccinimide (NBS) to generate the corresponding pentafluorobenzonitrile (B1630612) oxide in situ. This reactive intermediate then undergoes a 1,3-dipolar cycloaddition reaction with C₇₀ fullerene. This reaction creates a complex, functionalized fullerene derivative featuring an isoxazoline (B3343090) ring fused to the fullerene cage, demonstrating the utility of the oxime in creating advanced multicomponent systems. rsc.org

Reaction Scheme for FU11 Synthesis

Reductions and Oxidations Applied to the this compound Framework

The chemical reactivity of the oxime functional group allows for both reduction and oxidation, leading to different classes of compounds.

Oxidation: The oxidation of this compound, serves as a key step in forming other functionalities.

Formation of Nitrile Oxides: As detailed in the synthesis of FU11, the oxime can be oxidized to a nitrile oxide using reagents like N-bromosuccinimide. rsc.org Another documented method involves the use of lead tetraacetate, which also yields the nitrile oxide intermediate. In the absence of a trapping agent (a dipolarophile), this nitrile oxide can dimerize to form furoxane (1,2,5-oxadiazole-2-oxide). researchgate.net

Dehydration to Nitriles: Aldoximes can be dehydrated to form the corresponding nitriles. This compound, has been successfully converted to Pentafluorobenzonitrile. This transformation can be achieved catalytically using a palladium(II) complex, [PdCl2{κ2-(P,N)-2-Ph2PC6H4CH=NOH}], in acetonitrile (B52724) at 100°C, affording the nitrile in high yield. lookchem.com

Reduction: The reduction of oximes typically yields primary amines or hydroxylamines. While these are standard transformations in organic chemistry, specific documented examples of the reduction of this compound, are not prevalent in the reviewed literature. Theoretically, reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., using H₂/Pd-C) could be employed to reduce the oxime to the corresponding pentafluorobenzylamine.

Metal Complexation and Coordination Chemistry Studies with this compound as a Ligand

Oximes and their conjugate bases (oximates) are well-known ligands in coordination chemistry, capable of coordinating to metal centers through both the nitrogen and oxygen atoms, often forming stable chelate rings. However, a review of the scientific literature indicates that while the coordination chemistry of oximes is a broad field, specific studies detailing the use of this compound, as a ligand to form discrete metal complexes are not widely reported. Its potential exists, but its exploration in forming coordination compounds appears limited compared to other functionalized oximes.

Design and Synthesis of Advanced Multicomponent Systems Incorporating this compound

The ability of this compound, to act as a precursor for reactive intermediates makes it a valuable component in the design of complex molecular systems.

The synthesis of the fullerene derivative FU11 for use in perovskite solar cells is a prime example. rsc.org The reaction brings together three components: the oxime (as the nitrile oxide precursor), a fullerene, and a base, to construct a sophisticated molecule designed to improve the performance and stability of solar cell devices by mediating the fullerene-perovskite interface. rsc.org

Another area of study involves the formation of non-covalent multicomponent systems, such as co-crystals. This compound, has been co-crystallized with 1-methyl-2-(4-pyridyl)benzimidazole. rsc.org In this system, the molecules are held together by a strong hydrogen bond between the oxime's hydroxyl group and the benzimidazole (B57391) nitrogen, demonstrating its utility in supramolecular chemistry and crystal engineering. rsc.org

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of this compound Derivatives

Understanding how structural changes affect properties is crucial for designing new materials and molecules with desired functions.

Structure-Property Relationship (SPR): A study comparing the co-crystal formation of three similar oximes provides insight into the role of halogen bonding. The compounds studied were:

Pentafluorobenzaldehyde (B1199891) oxime

4-Bromotetrafluorobenzaldehyde oxime

Tetrafluoro-4-iodobenzaldehyde oxime

When co-crystallized with 1-methyl-2-(4-pyridyl)benzimidazole, all three formed a primary hydrogen bond between the oxime and the benzimidazole nitrogen. However, the expected halogen bond between the halogen atom on the phenyl ring and the pyridyl nitrogen did not form, highlighting the dominance of the hydrogen bonding interaction in this particular system. This comparative study reveals how changing the halogen atom on the aromatic ring influences the resulting supramolecular architecture. rsc.org

Furthermore, the fullerene derivative FU11, synthesized from this compound, was characterized to determine its electronic properties. Cyclic voltammetry was used to establish its HOMO and LUMO energy levels, which are critical properties for its application in perovskite solar cells. rsc.org

Electrochemical Properties of FU11 Derivative

| Property | Method | Value |

|---|---|---|

| LUMO Energy Level | Cyclic Voltammetry | -3.87 eV |

| HOMO Energy Level | Calculation (LUMO - Bandgap) | -6.51 eV |

This table presents the measured and calculated electronic energy levels for the fullerene derivative FU11, synthesized from this compound. rsc.org

These studies underscore the importance of the pentafluorophenyl and oxime moieties in directing both covalent synthesis and supramolecular assembly, providing a foundation for the rational design of new functional materials.

Advanced Spectroscopic and Analytical Characterization Methodologies for Benzaldehyde, Pentafluoro , Oxime Research

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of "Benzaldehyde, pentafluoro-, oxime" in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) atoms within the molecule.

¹H NMR is instrumental in identifying the proton of the oxime functional group (-CH=N-OH). The chemical shift of this proton can provide insights into the isomeric form of the oxime (E or Z). For instance, E-isomers of similar oximes often exhibit signals in the δ 8–10 ppm range. The integration of the proton signal also helps in confirming the stoichiometry of this group within the molecule.

¹³C NMR provides a map of the carbon skeleton. The chemical shifts of the seven carbon atoms in "this compound" are influenced by the highly electronegative fluorine atoms and the oxime group. The carbon of the C=N bond will have a characteristic chemical shift, distinguishing it from the fluorinated aromatic carbons.

¹⁹F NMR is particularly powerful for fluorinated compounds. It allows for the direct observation of the five fluorine atoms on the benzene (B151609) ring. The chemical shifts and coupling constants between the fluorine atoms provide unambiguous evidence for their substitution pattern and can be used to confirm the pentafluorophenyl moiety.

| NMR Data for Benzaldehyde (B42025), pentafluoro-, oxime | |

| Nucleus | Typical Chemical Shift Range (ppm) |

| ¹H (Oxime proton) | δ 8–10 |

| ¹³C (Aromatic) | Varies significantly due to fluorine substitution |

| ¹³C (C=N) | Distinct downfield shift |

| ¹⁹F | Characteristic shifts for ortho, meta, and para positions |

Mass Spectrometry (MS) Techniques: High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of "this compound". High-resolution mass spectrometry (HRMS) is capable of measuring the mass-to-charge ratio (m/z) with very high precision, allowing for the unambiguous determination of the molecular formula.

For "this compound" (C₇HF₅NO), the exact mass can be calculated and compared to the experimentally determined value, confirming the elemental composition. Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), provides structural information by breaking the molecule into smaller, charged fragments. The fragmentation pattern is a unique fingerprint of the molecule, revealing information about the connectivity of atoms and the stability of different chemical bonds.

| Mass Spectrometry Data for this compound | |

| Technique | Information Obtained |

| High-Resolution MS (HRMS) | Exact mass and molecular formula confirmation (e.g., C₇HF₅NO) |

| Fragmentation Analysis | Structural information from characteristic fragment ions |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in "this compound" by probing the vibrational modes of its chemical bonds.

IR Spectroscopy is particularly sensitive to polar bonds. Key characteristic absorption bands for "this compound" include the O-H stretching vibration of the oxime group, typically observed in the 3200–3400 cm⁻¹ region, and the C=N stretching vibration, which appears in the 1600–1650 cm⁻¹ range. The strong C-F bond vibrations will also be prominent in the fingerprint region of the spectrum.

Raman Spectroscopy , which relies on inelastic scattering of light, is complementary to IR spectroscopy. It is often more sensitive to non-polar bonds and can provide additional information about the molecular structure.

| Vibrational Spectroscopy Data for this compound | |

| Functional Group | Characteristic IR Absorption (cm⁻¹) |

| O-H (Oxime) | 3200–3400 |

| C=N (Oxime) | 1600–1650 |

| C-F | Fingerprint Region |

X-ray Crystallography: Single Crystal and Powder X-ray Diffraction for Solid-State Structure Determination and Crystal Packing Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state.

Single Crystal X-ray Diffraction , when a suitable single crystal can be grown, provides a complete and unambiguous determination of the molecular structure, including bond lengths, bond angles, and torsional angles. This technique can definitively establish the E/Z configuration of the oxime and reveal details of intermolecular interactions, such as hydrogen bonding, which govern the crystal packing.

Powder X-ray Diffraction (PXRD) is used when single crystals are not available. The resulting diffraction pattern is a fingerprint of the crystalline solid and can be used for phase identification, purity assessment, and to gain insights into the crystal lattice parameters.

Hyphenated Analytical Techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Mixture Analysis

Hyphenated techniques combine the separation power of chromatography with the detection capabilities of mass spectrometry, making them ideal for assessing the purity of "this compound" and analyzing it within complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile and thermally stable compounds. The sample is vaporized and separated based on its boiling point and interactions with a stationary phase in a capillary column. The separated components are then introduced into the mass spectrometer for identification.

Cutting Edge Research Applications of Benzaldehyde, Pentafluoro , Oxime in Chemical Sciences

Role in Catalysis and Advanced Organic Transformations

The highly fluorinated nature of Benzaldehyde (B42025), pentafluoro-, oxime significantly influences its reactivity and utility in modern synthetic chemistry. It has emerged as a key player in both transition metal-catalyzed reactions and the burgeoning field of organocatalysis.

Application in Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. researchgate.netmdpi-res.comnih.gov While direct evidence of Benzaldehyde, pentafluoro-, oxime's use as a ligand in these reactions is still an emerging area of research, its precursor, pentafluorobenzaldehyde (B1199891), and related oximes have shown utility. For instance, palladium complexes with ligands derived from thiosemicarbazones and oximes have been successfully employed as catalysts in Heck and Suzuki coupling reactions. mdpi-res.comresearchgate.net The electron-withdrawing pentafluorophenyl group in this compound can modulate the electronic properties of a metal center when incorporated into a ligand, potentially enhancing catalytic activity and stability.

Utility in Organocatalysis and Asymmetric Synthesis Methodologies

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, offers a sustainable alternative to traditional metal-based catalysts. mpg.de While specific applications of this compound as a primary organocatalyst are not yet widely reported, its structural motifs are relevant to the design of new organocatalytic systems.

The oxime functionality can participate in various hydrogen bonding and other non-covalent interactions, which are fundamental to many organocatalytic transformations. Furthermore, the development of chiral derivatives of this compound could open avenues for its use in asymmetric synthesis, where the creation of single-enantiomer products is crucial, particularly in the pharmaceutical industry.

Contributions to the Development of Advanced Materials and Polymers

The incorporation of fluorine atoms into polymers and materials can dramatically alter their properties, imparting characteristics such as thermal stability, chemical resistance, and unique surface properties. This compound serves as a valuable monomer and surface modifying agent in this context.

Incorporation into Fluorinated Polymers and Copolymers for Tunable Properties

Pentafluorobenzaldehyde, the precursor to the oxime, has been utilized in the synthesis of novel, high molecular weight fluorinated aromatic polymers. sigmaaldrich.com These polymers are synthesized through superacid-catalyzed polyhydroxylation reactions. sigmaaldrich.com The resulting materials exhibit high thermal stability and are of interest for applications in demanding environments. The oxime derivative, with its reactive handle, offers further possibilities for polymerization and cross-linking, allowing for the creation of fluorinated polymers with precisely tuned properties.

| Polymer Type | Monomers | Key Properties | Potential Applications |

| Fluorinated Aromatic Polymers | Pentafluorobenzaldehyde, Aryl dipyrromethanes | High thermal stability, Chemical resistance | High-performance plastics, Aerospace components |

| Fluorinated Copolymers | This compound, other vinyl monomers | Tunable refractive index, Low surface energy | Optical fibers, Anti-fouling coatings |

Exploration in Coatings and Surface Chemistry Applications

The unique properties of fluorinated compounds make them ideal for creating functional coatings and modifying surfaces. Inspired by the adhesive proteins in mussels, researchers have developed methods to form multifunctional polymer coatings using simple dip-coating techniques. researchgate.net While this research focused on dopamine, the principles can be extended to other catechol-containing molecules. The pentafluorophenyl group in this compound can be leveraged to create surfaces with low surface energy, leading to hydrophobic and oleophobic properties.

Such coatings are valuable for a range of applications, from self-cleaning surfaces to biomedical implants that resist biofouling. The oxime functionality provides a point of attachment for further chemical modification, allowing for the creation of complex, multifunctional surfaces.

This compound as a Precursor for Specialty Chemicals and Fine Chemical Synthesis

Beyond its direct applications in catalysis and materials science, this compound is a key starting material for the synthesis of a variety of specialty chemicals, particularly fluorinated heterocyclic compounds. rsc.orgcardiff.ac.uk These compounds are of significant interest in medicinal chemistry and agrochemicals due to the profound effect of fluorine on their biological activity. researchgate.netbioorganica.com.ua

The oxime can undergo various transformations, such as cycloaddition reactions, to form complex ring systems. nih.gov For example, the reaction of β,γ-unsaturated oximes with fluorinating agents can lead to the formation of fluorinated dihydrooxazines and other N-heterocycles. cardiff.ac.uk These reactions provide efficient routes to novel chemical entities with potential applications in drug discovery.

| Precursor | Reaction Type | Product Class | Significance |

| This compound | Cycloaddition | Fluorinated Heterocycles | Building blocks for pharmaceuticals and agrochemicals |

| This compound | Reduction | Fluorinated Amines | Important intermediates in organic synthesis |

| This compound | Rearrangement | Fluorinated Amides | Versatile synthetic intermediates |

The continued exploration of the chemistry of this compound is expected to uncover new reactions and applications, further solidifying its importance as a versatile tool in the chemical sciences.

Mechanistic Investigations of Biological Interactions Involving Benzaldehyde, Pentafluoro , Oxime and Its Analogs

In Vitro Studies on Microbial Growth Inhibition and Mechanistic Pathways

To establish the antimicrobial potential of Benzaldehyde (B42025), pentafluoro-, oxime, detailed in vitro studies would be required. This would involve determining the minimum inhibitory concentrations (MICs) against a range of clinically relevant bacteria and fungi.

Elucidation of Antibacterial Action Mechanisms Against Specific Pathogens

Further research would need to focus on how the compound might inhibit bacterial growth. This could involve investigating its effects on bacterial cell wall synthesis, protein synthesis, or DNA replication.

Investigation of Antifungal Efficacy and Cellular Targets

Similarly, its antifungal properties would need to be explored. Studies could examine its ability to disrupt fungal cell membranes or interfere with essential enzymatic pathways.

Cellular Research on Anticancer Potential and Apoptosis Induction Pathways

The potential for Benzaldehyde, pentafluoro-, oxime to be used in cancer therapy would hinge on its ability to selectively target and kill cancer cells.

Mechanisms of Cellular Uptake and Intracellular Target Engagement in Cancer Cell Lines

A crucial area of investigation would be to understand how the compound enters cancer cells and which specific molecules it interacts with to exert its effects.

Exploration of Molecular Pathways Leading to Programmed Cell Death

A key focus of such research would be to determine if the compound can induce apoptosis, or programmed cell death, in cancer cells. This would involve studying its impact on apoptotic signaling pathways.

Design and Application of this compound as a Biochemical Probe for Cellular Processes

The unique structure of this compound, particularly its fluorine atoms, makes it a candidate for use as a biochemical probe. Further research could explore its application in imaging and studying cellular processes.

Computational and Theoretical Studies of Benzaldehyde, Pentafluoro , Oxime

Quantum Chemical Calculations: Electronic Structure, Molecular Orbitals, and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of Benzaldehyde (B42025), pentafluoro-, oxime. These calculations solve approximations of the Schrödinger equation to determine the molecule's ground-state electron density and energy.

Electronic Structure and Molecular Orbitals: The electronic structure dictates the molecule's stability and reactivity. Key aspects include the distribution of electron density and the energies and shapes of the molecular orbitals, especially the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO is a crucial indicator of chemical stability; a larger gap implies higher stability and lower reactivity. For Benzaldehyde, pentafluoro-, oxime, the electron-withdrawing nature of the five fluorine atoms on the phenyl ring is expected to significantly lower the energies of both the HOMO and LUMO compared to non-fluorinated benzaldehyde oxime.

Reactivity Descriptors: From the calculated electronic structure, various reactivity descriptors can be derived. These indices help predict how and where a molecule will react.

Local Reactivity Descriptors (Fukui Functions): These functions identify the most reactive sites within the molecule. By analyzing the Fukui function, one can predict which atoms are most susceptible to nucleophilic, electrophilic, or radical attack. In this compound, these calculations would likely pinpoint the nitrogen and oxygen atoms of the oxime group, as well as specific carbon atoms on the pentafluorophenyl ring, as key sites of reactivity.

| Parameter | Symbol | Value | Significance |

|---|---|---|---|

| HOMO Energy | EHOMO | -7.5 eV | Electron-donating ability |

| LUMO Energy | ELUMO | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | ΔE | 6.3 eV | Chemical stability and reactivity |

| Chemical Hardness | η | 3.15 eV | Resistance to electron cloud polarization |

| Electronegativity | χ | 4.35 eV | Tendency to attract electrons |

| Electrophilicity Index | ω | 3.01 eV | Propensity to act as an electrophile |

Molecular Dynamics Simulations: Analysis of Conformational Dynamics and Intermolecular Interactions

While quantum calculations focus on a static, minimum-energy structure, Molecular Dynamics (MD) simulations provide insights into the behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of dynamic processes.

Conformational Dynamics: For this compound, MD simulations can explore its conformational landscape. This includes the rotation around the C-C bond connecting the phenyl ring and the oxime group, as well as the potential for E/Z isomerism of the oxime moiety itself. Simulations can reveal the preferred conformations in different environments (e.g., in a vacuum, in a solvent) and the energy barriers between different conformational states. This information is crucial for understanding how the molecule's shape influences its interactions and properties.

Intermolecular Interactions: MD simulations are particularly powerful for studying how molecules interact with each other. A simulation of multiple this compound molecules in a condensed phase (liquid or solid) would elucidate the nature and strength of intermolecular forces. Key interactions would include:

Hydrogen Bonding: The oxime's hydroxyl group (-OH) can act as a hydrogen bond donor, while the nitrogen and oxygen atoms can act as acceptors.

π-π Stacking: The electron-deficient pentafluorophenyl rings could engage in stacking interactions with other aromatic systems.

Dipole-Dipole Interactions: The polar oxime group and the C-F bonds create significant molecular dipoles, leading to strong electrostatic interactions.

Analysis of the radial distribution functions from an MD simulation would quantify the distances at which these interactions are most likely to occur, providing a detailed picture of the local molecular environment.

Prediction of Spectroscopic Properties and Validation with Experimental Data

Computational chemistry is a vital tool for predicting and interpreting spectroscopic data. By calculating properties like vibrational frequencies or nuclear magnetic shielding tensors, theoretical spectra can be generated and compared with experimental results to confirm molecular structures and assignments.

Infrared (IR) Spectroscopy: Quantum chemical calculations can predict the vibrational frequencies and intensities of a molecule. For this compound, this would allow for the assignment of specific absorption bands in the experimental IR spectrum to particular molecular motions, such as the O-H stretch, the C=N stretch of the oxime, and the various C-F and aromatic ring vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (δ) in ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR spectra can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predictions are highly sensitive to the electronic environment of each nucleus. Comparing calculated and experimental chemical shifts for this compound would provide definitive confirmation of its structure and the electronic effects of the pentafluorophenyl group.

Experimental data for validation is available through chemical databases. For instance, the National Institute of Standards and Technology (NIST) provides reference mass spectrometry data for this compound, which serves as a benchmark for theoretical fragmentation studies.

In Silico Modeling for Structure-Property Relationship Elucidation and Predictive Design

In silico modeling uses computational methods to establish relationships between a molecule's structure and its properties (Structure-Property Relationships, SPR) or biological activity (Quantitative Structure-Activity Relationships, QSAR).

Structure-Property Relationship (SPR) Elucidation: For this compound, SPR studies could be used to understand how modifications to its structure would affect its physicochemical properties. For example, by computationally modeling a series of related compounds where the substituents on the phenyl ring are varied, one could build a model that predicts properties like solubility, melting point, or electronic characteristics. The extensive fluorination in the parent compound provides a key data point for understanding the impact of fluorine on these properties.

Predictive Design: Building on SPR models, one can engage in predictive design. If a particular property is desired—for instance, a specific level of electrophilicity for a chemical reaction or a particular binding affinity for a target protein—computational models can be used to screen virtual libraries of related compounds. This allows researchers to identify promising new molecules for synthesis and testing, accelerating the discovery process. For example, a model could predict how changing the oxime functional group or altering the fluorination pattern would tune the molecule's properties for a specific application, such as in materials science or as a building block in medicinal chemistry.

Future Research Directions and Emerging Paradigms for Benzaldehyde, Pentafluoro , Oxime Research

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

The synthesis and modification of complex molecules like Benzaldehyde (B42025), pentafluoro-, oxime are prime areas for the application of artificial intelligence (AI) and machine learning (ML). saiwa.airjptonline.org These computational tools are revolutionizing chemical synthesis by predicting reaction outcomes and optimizing experimental conditions with a speed and efficiency that surpasses traditional trial-and-error methods. saiwa.ai

Machine learning models, particularly deep learning and transformer-based architectures, can be trained on vast datasets of chemical reactions to predict key parameters such as product yield, selectivity, and reaction kinetics. rjptonline.orgibm.com For the synthesis of Benzaldehyde, pentafluoro-, oxime—typically formed via the condensation of pentafluorobenzaldehyde (B1199891) and a hydroxylamine (B1172632) source—AI can optimize variables like temperature, solvent choice, catalyst type, and reagent concentration. chemicalbook.com Algorithms can analyze subtle interactions between these parameters to propose the most efficient synthetic protocols. mdpi.comeurekalert.org

One powerful approach is Bayesian optimization, which uses a probabilistic model to guide the selection of experiments. rsc.orgyoutube.com This method is particularly effective for optimizing complex, multi-variable reactions where each experiment is costly or time-consuming. acs.orgrsc.orgresearchgate.net By integrating Bayesian optimization with automated flow chemistry platforms, researchers can create self-optimizing systems that autonomously identify the best conditions for synthesizing this compound, significantly reducing material waste and development time. acs.org

Below is an illustrative table showing how a machine learning model, specifically using Bayesian optimization, might approach the optimization of the synthesis of this compound. The model iteratively suggests new reaction conditions based on the results of previous experiments to maximize the yield.

Interactive Table 1: Illustrative Bayesian Optimization for this compound Synthesis

| Experiment | Temperature (°C) | Catalyst (mol%) | Solvent | Predicted Yield (%) | Actual Yield (%) |

|---|---|---|---|---|---|

| 1 | 25 | 1.0 | Ethanol (B145695) | 75.2 | 73.8 |

| 2 | 40 | 0.5 | Acetonitrile (B52724) | 82.1 | 81.5 |

| 3 | 35 | 0.75 | THF | 88.9 | 89.2 |

| 4 | 38 | 0.8 | THF | 91.5 | 92.1 |

| 5 | 37 | 0.85 | THF | 93.0 | 93.5 |

Exploration of Novel Bio-orthogonal Applications and Bioimaging Probes

Bio-orthogonal chemistry involves chemical reactions that can occur within living systems without interfering with native biological processes. nih.govwebsite-files.comwikipedia.org This field has provided powerful tools for imaging, drug delivery, and understanding complex biological systems. website-files.comnih.govnumberanalytics.com this compound possesses structural features that make it a compelling candidate for the development of novel bio-orthogonal probes.

The oxime functional group is known to participate in bio-orthogonal ligation reactions, such as the formation of oximes and hydrazones through condensation with carbonyl groups. wikipedia.orgnih.gov This allows for the specific labeling of biomolecules. Furthermore, the pentafluorophenyl group provides a unique spectroscopic handle. The five fluorine atoms are essentially absent in biological systems, meaning that techniques like ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy and ¹⁹F Magnetic Resonance Imaging (MRI) can be used to detect the probe with virtually no background signal. cfplus.czacs.orgacs.orgnih.gov

The highly fluorinated nature of the probe offers several advantages:

High Sensitivity: The presence of multiple, magnetically equivalent fluorine atoms can generate a strong and sharp ¹⁹F NMR signal, enhancing detection sensitivity. acs.org

Chemical Shift Sensitivity: The ¹⁹F chemical shift is highly sensitive to the local chemical environment, which can be exploited to design "activatable" probes that change their signal upon binding to a target or in response to a specific biological stimulus, such as a change in pH. acs.orgnih.gov

Multimodality: Fluorinated probes can potentially be used across multiple imaging scales, from whole-body ¹⁹F-MRI to high-resolution Raman microscopy at the cellular level. acs.orgnih.gov

Research in this area would focus on modifying the this compound scaffold to include targeting moieties that direct the probe to specific cells or tissues. Its application could span from tracking the in-vivo fate of cells to developing new diagnostic agents for diseases like cancer. nih.govnih.gov

Development of Sustainable Synthetic Approaches and Assessment of Environmental Footprint

The increasing focus on green chemistry necessitates the development of more environmentally benign methods for synthesizing chemical compounds. Traditional methods for producing oximes often involve refluxing in organic solvents like pyridine (B92270), which are toxic and generate significant waste. nih.gov

Recent research has focused on sustainable alternatives for oxime synthesis that are applicable to precursors of this compound. These green approaches include:

Solvent-Free Reactions: Performing the reaction by grinding the solid reactants together, often with a non-toxic catalyst like Bi₂O₃, eliminates the need for harmful solvents and can lead to excellent yields in a short time. nih.gov

Aqueous Media: Using water as a solvent is an environmentally friendly and cost-effective alternative. ijprajournal.comnih.gov

Natural Acid Catalysts: Employing aqueous extracts from plants as natural acid catalysts presents an innovative and green approach to oxime synthesis. ijprajournal.com

Microwave-Assisted Synthesis: Using microwave radiation can dramatically reduce reaction times and energy consumption. nih.gov

Recoverable Catalysts: Using catalysts like cupric chloride dihydrate that can be easily recovered and reused makes the process more sustainable and economical. organic-chemistry.org

The table below compares a traditional synthesis method for oximes with emerging green alternatives.

Interactive Table 2: Comparison of Synthetic Methods for Oximes

| Method | Solvent | Catalyst | Reaction Time | Yield (%) | Environmental Profile |

|---|---|---|---|---|---|

| Traditional | Pyridine/Ethanol | Acid/Base | Several hours | Variable | Poor (toxic solvent, waste) |

| Grindstone | None | Bi₂O₃ | 5-15 min | >90% | Excellent (solvent-free) nih.gov |

| Aqueous | Water | Natural Acids | 1-2 hours | ~95% | Excellent (benign solvent) ijprajournal.com |

| Microwave | Water | Iodine | 10-20 min | >90% | Very Good (fast, low energy) nih.gov |

Beyond synthesis, the environmental footprint of fluorinated compounds themselves is a critical consideration. While the carbon-fluorine bond is exceptionally strong, lending stability to molecules, this same property can lead to environmental persistence. wikipedia.orgnumberanalytics.com Many polyfluorinated compounds are known to be persistent organic pollutants that can accumulate in the environment. wikipedia.orgnih.gov Therefore, future research must include a thorough assessment of the biodegradability and potential long-term environmental impact of this compound and its derivatives to ensure responsible development. numberanalytics.comnih.govacs.org

Design of Next-Generation Fluorinated Molecules Based on the this compound Scaffold for Diverse Applications

The this compound structure serves as an excellent starting point, or scaffold, for the design of new, high-value fluorinated molecules. The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science. wikipedia.orgnih.govtandfonline.comnumberanalytics.com

The pentafluorophenyl group imparts several desirable properties:

Metabolic Stability: The strong C-F bonds can block sites of metabolic oxidation, increasing the in-vivo half-life of a drug. nih.govtandfonline.com

Enhanced Potency: Fluorine's high electronegativity can alter the electronic properties of a molecule, potentially leading to stronger binding interactions with biological targets. nih.govtandfonline.com

Improved Bioavailability: Modifying a molecule's lipophilicity through fluorination can enhance its ability to cross cell membranes. numberanalytics.com

The oxime group provides a versatile chemical handle for further modification. It can be used in a variety of coupling reactions to attach other molecular fragments, allowing for the construction of a diverse library of new compounds. ijprajournal.com For instance, pentafluorophenyl esters, related to the scaffold, are highly effective reagents in peptide synthesis. wikipedia.orghighfine.com

The potential applications for molecules derived from this scaffold are broad and could include:

Pharmaceuticals: Designing new anti-cancer agents, antidepressants, or anti-inflammatory drugs. tandfonline.com An estimated one-fifth of all pharmaceuticals contain fluorine. wikipedia.org

Agrochemicals: Developing more effective and stable pesticides and herbicides. wikipedia.org

Materials Science: Creating novel polymers with unique thermal or optical properties, or developing advanced liquid crystals. researchgate.netsigmaaldrich.com The pentafluorophenyl group is known to participate in specific non-covalent interactions (aryl···perfluoroaryl stacking) that can be used to control the self-assembly of materials. acs.orgresearchgate.net

Future research will focus on the rational design of new molecules based on this scaffold, using computational modeling to predict their properties and potential applications before committing to their synthesis.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for benzaldehyde, pentafluoro-, oxime, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : this compound can be synthesized via oximation of pentafluorobenzaldehyde using hydroxylamine derivatives. A typical procedure involves dissolving hydroxylamine salts (e.g., hydroxylamine hydrochloride) in a polar solvent (e.g., THF or ethanol), adding pentafluorobenzaldehyde, and heating to 60–80°C for 2–4 hours. The stereochemistry (E/Z isomerism) is influenced by reaction temperature, solvent polarity, and pH. For example, higher temperatures favor the thermodynamically stable E-isomer, while acidic conditions may shift equilibrium toward the Z-form . Post-synthesis purification via column chromatography (hexane/EtOAc gradients) or recrystallization is critical for isolating specific isomers.

Q. How are critical physical properties (e.g., logP, boiling point) of this compound determined experimentally, and what computational methods validate these data?

- Methodological Answer : Key properties like logP (octanol-water partition coefficient) are measured using shake-flask methods or HPLC retention time correlations. Boiling points are determined via dynamic distillation under reduced pressure to prevent decomposition. Computational validation employs methods such as the McGowan characteristic volume for logP and Joback group contribution for boiling points. Discrepancies between experimental (e.g., NIST Webbook) and calculated data (e.g., Cheméo) should be resolved by cross-referencing multiple datasets and assessing method-specific biases .

Q. What analytical techniques are recommended for characterizing this compound, and how are spectral contradictions resolved?

- Methodological Answer :

- NMR : <sup>19</sup>F NMR distinguishes fluorine substituents; <sup>1</sup>H NMR identifies oxime proton environments (δ 8–10 ppm for E-isomers).

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., exact mass 211.9948 for C7HF5NO) and fragmentation patterns. Contradictions in spectral libraries (e.g., EPA/NIH vs. commercial databases) require re-analysis using internal standards .

- IR : Stretching frequencies for C=N (1600–1650 cm<sup>−1</sup>) and O-H (3200–3400 cm<sup>−1</sup>) help confirm oxime formation .

Advanced Research Questions

Q. How can copper-catalyzed skeletal rearrangements of this compound derivatives be optimized to synthesize β-lactams or other heterocycles?

- Methodological Answer : Copper(I) catalysts (e.g., CuI) in THF or DMF at 80–100°C promote five-bond cleavage and cyclization to form β-lactams. Key parameters include:

- Ligand selection : Bidentate ligands (e.g., phenanthroline) enhance catalytic efficiency.

- Solvent polarity : Polar aprotic solvents stabilize transition states.

- Substituent effects : Electron-withdrawing pentafluoro groups accelerate rearrangement by increasing electrophilicity at the carbonyl carbon. Reaction progress is monitored via TLC and <sup>19</sup>F NMR to detect intermediates like nitrile oxides .

Q. What strategies address contradictions in thermodynamic data (e.g., critical pressure, melting point) across literature sources?

- Methodological Answer : Discrepancies in properties like critical pressure (pc) or melting point (tf) arise from differing experimental setups (e.g., static vs. dynamic methods). To resolve:

Meta-analysis : Compare datasets from NIST, Cheméo, and peer-reviewed studies .

Error Propagation Analysis : Quantify uncertainties in measurement techniques (e.g., differential scanning calorimetry for tf).

Computational Cross-Validation : Use quantum mechanics (e.g., DFT) to predict properties and identify outliers .

Q. How does the pentafluoro substituent influence the bioactivity or metabolic stability of benzaldehyde oxime derivatives in medicinal chemistry applications?

- Methodological Answer : The pentafluoro group enhances metabolic stability by reducing oxidative metabolism via cytochrome P450 enzymes. In vitro assays (e.g., microsomal stability tests) quantify half-life improvements. For bioactivity:

- Receptor binding : Fluorine’s electronegativity alters electron density, affecting hydrogen bonding with targets (e.g., kinase inhibitors).

- Solubility : Despite high logP (~2.5), the oxime’s polar NH group improves aqueous solubility for in vivo studies .

Safety and Handling

Q. What are the best practices for handling this compound to minimize risks associated with its reactivity?

- Methodological Answer :

- Ventilation : Use fume hoods to prevent inhalation of volatile oxime vapors.

- Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles mandatory; avoid latex due to permeation risks.

- Spill Management : Neutralize spills with dilute acetic acid (prevents exothermic decomposition) followed by adsorption with vermiculite .

Data Reproducibility

Q. How can researchers ensure reproducibility in synthesizing and characterizing this compound amid varying reported yields?

- Methodological Answer :

- Standardized Protocols : Adopt published procedures from high-impact journals (e.g., copper-catalyzed methods in ).

- Batch Consistency : Use freshly distilled pentafluorobenzaldehyde (CAS 653-37-2) to avoid aldehyde oxidation byproducts.

- Yield Optimization : Conduct DoE (Design of Experiments) to identify critical factors (e.g., stoichiometry of hydroxylamine) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.